molecular formula C22H21N3O6S2 B2681098 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate CAS No. 877650-93-6

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate

Cat. No. B2681098
CAS RN: 877650-93-6
M. Wt: 487.55
InChI Key: MLFAADKMWBJWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a useful research compound. Its molecular formula is C22H21N3O6S2 and its molecular weight is 487.55. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

The compound’s radical-based protodeboronation has garnered attention in organic synthesis. While many protocols exist for functionalizing alkyl boronic esters, protodeboronation remains less explored. Researchers have successfully achieved catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters using a radical approach. This method enables the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling and Borylation

Organoboron compounds, including boronic esters, are essential building blocks in organic synthesis. The Suzuki–Miyaura coupling, a powerful cross-coupling reaction, relies on boron compounds. Pinacol boronic esters, such as the compound , are particularly valuable due to their stability, ease of purification, and commercial availability. They have been widely used in various chemical transformations, including alkenylations, alkynylations, and arylations. The compound’s boron moiety remains intact during these reactions, making it suitable for synthetic applications .

Hydrolysis and Boron Neutron Capture Therapy (BNCT)

While not directly related to the compound’s synthetic applications, it’s worth noting that phenylboronic pinacol esters are susceptible to hydrolysis. Boron Neutron Capture Therapy (BNCT) is a non-invasive approach for destroying cancer cells. It relies on the selective accumulation of 10B-containing compounds in malignant cells. Upon irradiation with low-energy neutrons, 10B decays to 4He and 7Li atoms, exerting localized cytotoxicity. Although this specific compound isn’t directly used in BNCT, understanding boron ester stability contributes to the broader field of boron-based therapies .

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S2/c1-12(2)30-15-7-5-14(6-8-15)20(28)31-18-10-29-16(9-17(18)26)11-32-22-25-24-21(33-22)23-19(27)13-3-4-13/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFAADKMWBJWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.